3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65592-66-7 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
3-ethyl-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C8H12N2OS/c1-3-10-7(11)5-6-9-8(10)12-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
PKCYVEVGXSSYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=CN=C1SCC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 3 Ethyl 2 Ethylthio Pyrimidin 4 3h One Analogues
Transformations at the Ethylthio Moiety
The ethylthio group at the C2 position is a key functional handle. It can be readily transformed through oxidation of the sulfur atom or completely displaced by various nucleophiles, allowing for significant structural diversification.
The sulfur atom in the 2-ethylthio group is susceptible to oxidation, which can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. This transformation is significant as it modulates the electronic properties of the pyrimidine (B1678525) ring, particularly influencing the reactivity of the C2 position. The oxidation of the thioether to a sulfone, for example, converts the alkylthio group into a much better leaving group, thereby activating the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. nih.gov
Kinetic studies on the oxidation of analogous compounds, such as ethyl-2-(methylthio)pyrimidine-5-carboxylate using potassium dichromate in an acidic medium, have provided insights into the reaction mechanism. internationaljournalcorner.com Similar oxidation protocols can be applied to 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one to generate the more reactive sulfoxide and sulfone derivatives. chemrxiv.org This two-step process of oxidation followed by nucleophilic substitution is a powerful strategy for introducing a wide range of functionalities at the C2 position.
The 2-ethylthio group can be directly displaced by a variety of nucleophiles. This reaction provides a direct route to 2-substituted pyrimidinones (B12756618). Research on closely related structures, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, has shown that the 2-methylthio group can be labile. rsc.org For instance, treatment with an excess of strong nucleophiles like sodium methoxide (B1231860) can lead to the displacement of the methylthio group to form a methoxy (B1213986) derivative. rsc.org
Furthermore, in some reactions, the thioether group has been shown to be displaced by cyanide ions. rsc.org The 2-alkylthio group is considered a versatile linker; its displacement allows for the regioselective introduction of other moieties, avoiding more reactive sites on the pyrimidine ring, such as the C4 position. nih.gov This regioselectivity is a key advantage in the synthesis of complex, densely functionalized pyrimidines. nih.gov
Functionalization of the Pyrimidinone Ring System
Beyond the thioether handle, the pyrimidinone ring itself offers opportunities for derivatization. This includes electrophilic substitution reactions, particularly on fused ring systems, and the modification of substituents at other positions of the pyrimidine core.
While electrophilic aromatic substitution (EAS) on a simple, electron-deficient pyrimidine ring is generally difficult, the reaction becomes feasible on pyrimidine derivatives that are fused to other aromatic or heteroaromatic rings. researchgate.net For example, in studies on imidazo[1,2-a]pyrimidinones, which feature a pyrimidinone ring fused to an imidazole (B134444) ring, electrophilic bromination has been successfully demonstrated. rsc.org The reaction typically occurs on the more electron-rich imidazole moiety. rsc.org
The regioselectivity of these EAS reactions is influenced by the nature of the fused ring and the substituents present. In the case of imidazo[1,5-a]pyrimidines, the π-excessive nature of the imidazole ring favors substitution at position 3. rsc.org The development of such reactions on fused derivatives of this compound could open up pathways to novel polycyclic heterocyclic systems. nih.gov
Table 1: Regioselectivity in Electrophilic Bromination of Fused Pyrimidinones
| Fused Pyrimidinone System | Electrophile | Site of Substitution | Reference |
| Imidazo[1,5-a]pyrimidine | Bromine | Position 3 (on imidazole ring) | rsc.org |
| Osmabenzene-fused osmapentalene | Bromine Cation | Osmapentalene moiety | nih.gov |
The C5 and C6 positions of the pyrimidinone ring are prime targets for introducing structural diversity. A variety of synthetic methods, including transition-metal-catalyzed cross-coupling reactions, have been employed to modify these positions in pyrimidine nucleosides and related compounds. mdpi.comresearchgate.net These modifications can introduce a wide range of functional groups, such as halogens, alkyl groups, and aryl groups. researchgate.net
For instance, C5-halogenated pyrimidines are valuable intermediates for further functionalization via cross-coupling reactions. researchgate.net Research on the skeletal editing of pyrimidines has shown that hydrocarbon groups at the C5 position are well-tolerated in various transformations, allowing for the synthesis of a broad scope of C5-substituted derivatives. escholarship.orgnih.gov A deconstruction-reconstruction strategy has also been developed that allows for the introduction of substituents at the C5 position by choosing an appropriate nucleophile during the reconstruction step. nih.gov
Table 2: Examples of C5-Substituent Modification in Pyrimidine Derivatives
| Starting Material | Reaction Type | C5-Substituent Introduced | Reference |
| Pyrimidine | Skeletal Editing | Hydrocarbon groups | escholarship.orgnih.gov |
| 5-Iodouracil Nucleosides | Palladium-catalyzed Coupling | Arenes, Heteroaromatics | mdpi.com |
| Pyrimidine Precursor | Deconstruction-Reconstruction | Ethyl group | nih.gov |
Exploration of Tautomeric Equilibria in Thio-Substituted Pyrimidinones
Thio-substituted pyrimidinones, including this compound, can exist in different tautomeric forms. The primary equilibrium to consider is the amide-iminol (keto-enol) tautomerism of the 4-oxopyrimidine ring. Additionally, if the 2-ethylthio group were replaced by a mercapto group (-SH), a thione-thiol equilibrium would also be present.
Computational studies on the parent 4(3H)-pyrimidinone molecule have shown that the ketonic (amide) form is significantly favored over the 4-hydroxypyrimidine (B43898) (iminol) form. nih.gov This preference is a key characteristic of the pyrimidinone core.
In related heterocyclic systems like pyridine-2-thiol, the thione tautomer (pyridine-2-thione) is predicted to be more stable than the thiol form. rsc.org This suggests that for a hypothetical 2-mercapto analogue of the title compound, the thione form would likely predominate. The introduction of sulfur in place of oxygen at the 2-position, as seen in 2-thioisoguanine, can significantly impact base-pairing properties, highlighting the importance of understanding tautomeric preferences in such systems. nih.gov The position of the tautomeric equilibrium is sensitive to factors like solvent polarity and the electronic nature of substituents on the ring, which can be modulated to favor one tautomer over another. researchgate.netmdpi.com
Table 3: Tautomeric Preferences in Pyrimidinone-Related Systems
| Compound System | Predominant Tautomer | Method of Study | Reference |
| 4(3H)-Pyrimidinone | Keto (Amide) form | Computational | nih.gov |
| Pyridine-2-thiol | Thione form | Computational | rsc.org |
| Isoguanine | N1-H and N3-H keto tautomers | Experimental & Computational | nih.gov |
Lack of Publicly Available Research on Chemical Library Development Based on this compound
Extensive queries were conducted to identify studies on the combinatorial synthesis, scaffold-based library development, and parallel synthesis of derivatives from this specific pyrimidinone. The searches also aimed to find instances of this compound being utilized as a core structure in medicinal chemistry for the generation of compound libraries.
The search results consistently yielded information on related, but structurally distinct, pyrimidinone scaffolds. These included:
Thieno[2,3-d]pyrimidin-4(3H)-ones: A significant body of research exists on the synthesis and derivatization of this fused heterocyclic system for various therapeutic targets. nih.govnih.govsci-hub.se
Pyrido[2,3-d]pyrimidin-4-ones: Studies on these isosteres of quinazolinones have been published, including the synthesis of novel derivatives. nih.gov
General Pyrimidinone Derivatives: Research is available on the synthesis of various substituted pyrimidinones and their evaluation for a range of biological activities. nih.govnih.gov
However, none of the retrieved scientific literature explicitly describes the use of this compound as a central scaffold for the systematic development of a chemical library. This suggests that while the broader pyrimidinone class is a well-explored area in medicinal chemistry, this specific analogue has not been a focus for such library development efforts, or at least, the results of such studies have not been published in the accessible scientific domain.
Therefore, the requested article on the "Development of Chemical Libraries based on the Pyrimidinone Scaffold" focusing solely on this compound cannot be generated due to the absence of the necessary research findings and data.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrimidinone Derivatives
Elucidation of Structural Requirements for Biological Activity
The specific arrangement and nature of substituents on the pyrimidinone core are critical determinants of its interaction with biological targets. nih.gov Research into these structural requirements provides a roadmap for designing more potent and selective compounds.
Influence of N-Alkyl Substitution (e.g., N3-Ethyl) on Activity Profiles
The substitution at the N3 position of the pyrimidinone ring plays a significant role in modulating biological activity. For instance, in a series of 6-thioxopyrimidine derivatives, the presence of a benzyl (B1604629) group at the N3 position was found to confer activity against central nervous system (CNS) cancer cell lines. nih.gov This suggests that a larger, aromatic substituent at this position can be favorable for certain anticancer activities.
In a related context, studies on pyrido[2,3-d]pyrimidinone derivatives, which are structurally similar to pyrimidinones (B12756618), have shown that substitutions on the nitrogen atom can have a profound impact. For example, the compound N-(2-(2,4-Dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide features a substituted ethyl group at the N3 position, highlighting the exploration of various functionalities at this site in the pursuit of bioactive molecules. pensoft.net While direct SAR studies on a simple N3-ethyl group are not extensively detailed in the provided context, the activity of larger N-alkyl groups like benzyl and substituted ethyl moieties points to the importance of the steric and electronic properties of the substituent at the N3 position in defining the pharmacological profile of pyrimidinone derivatives.
Impact of C2-Thioether Variation on Pharmacological Interactions
The substituent at the C2 position of the pyrimidinone ring, particularly the presence and nature of a thioether group, is a key determinant of biological activity. The 2-thioether moiety is often introduced by the S-alkylation of a 2-thioxopyrimidine precursor. nih.gov
A study on 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives demonstrated that variations in the aryl group of the thioether chain influence their anticonvulsant activity. nih.gov This highlights that modifications distal to the pyrimidine (B1678525) core but connected through the C2-thioether linkage can have significant pharmacological consequences.
Furthermore, research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has shown that different side chains anchored at the C2 position lead to varied antimicrobial and antifungal activities. researchgate.net For example, a derivative bearing an ethylenediamine (B42938) side chain at C2 was identified as a potent antibacterial agent, while those with a 2-(2-mercaptoethoxy)ethan-1-ol side chain exhibited strong antifungal properties. researchgate.net These findings underscore the critical role of the C2-thioether substituent in directing the compound's biological specificity. The ability to readily modify this position makes it a focal point in the design of new pyrimidinone-based therapeutic agents. nih.gov
Role of Fused Heterocyclic Rings (e.g., Thienopyrimidinone) in Modulating Activity
The fusion of a heterocyclic ring to the pyrimidinone core, creating structures like thienopyrimidinones, is a widely employed strategy to modulate and enhance biological activity. researchgate.netresearchgate.net These fused systems often exhibit a broad spectrum of pharmacological effects due to their structural analogy to endogenous purine (B94841) bases. researchgate.net
Thieno[2,3-d]pyrimidines, for example, have been extensively investigated for their anti-infective properties, including antibacterial and antifungal activities. researchgate.netresearchgate.net The specific substitution pattern on the thiophene (B33073) ring further refines their biological profile. For instance, certain 2-arylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their potential pharmacological importance. rsc.org
Similarly, other fused pyrimidine systems have shown promise in various therapeutic areas. Pyrido[2,3-d]pyrimidines are being explored as PIM-1 kinase inhibitors for cancer treatment, and their cytotoxicity is influenced by the substituents on the fused ring system. evitachem.com Triazolo-pyrimidine derivatives are being investigated as inhibitors of Werner syndrome RecQ helicase (WRN), a target in certain cancers. researchgate.net The diverse biological activities of these fused systems, including pyrimido[1,6-a]pyrimidines and pyrimido[1,6-c]pyrimidines, highlight the value of this design approach in medicinal chemistry. nih.gov
Computational Approaches in SAR Analysis
In addition to experimental synthesis and biological testing, computational methods are invaluable tools in understanding the structure-activity relationships of pyrimidinone derivatives. These in silico techniques can predict how a molecule will interact with its biological target, thereby guiding the design of more effective drugs.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes of pyrimidinone derivatives and understanding the key interactions that drive their biological activity.
For example, molecular docking studies have been used to investigate the binding of pyrimidinone-containing 1,2,3-triazole derivatives to viral proteins, revealing good binding affinities and identifying key interactions. In another study, docking simulations of novel furo[2,3-d]pyrimidine (B11772683) derivatives against the main protease (MPro) and papain-like protease (PLPro) of SARS-CoV-2 helped to identify potential multi-targeting inhibitors of the virus. The binding energies calculated from these simulations, ranging from -7.2 to -8.5 Kcal/mol for one series of compounds, provide a quantitative measure of the binding affinity. Similarly, the interaction of an ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate derivative with the c-MET protein, a cancer target, was analyzed using molecular docking, suggesting its potential as a cancer inhibitor. These simulations provide a rational basis for the observed biological activities and guide further optimization of the lead compounds.
Pharmacophore Modeling for Activity Prediction
Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect. nih.gov This model can then be used to screen large databases of compounds to identify new potential drug candidates.
Pharmacophore models have been successfully developed for various classes of pyrimidine derivatives to predict their biological activity. For instance, a pharmacophore model for pteridinone- and pyrimidine-based compounds was generated to define the structural requirements for the inhibition of p90 ribosomal S6 protein kinase-2 (RSK2). Another study focused on optimizing the pharmacophore of pyrimidine derivatives to develop novel anticancer DNA inhibitors. In this case, the best-fit hypothesis, DHHRR_1, had a survival score of 5.4408. A seven-point pharmacophore model was also developed for phenylaminopyrimidine-based derivatives to understand their inhibition of the BCR-ABL tyrosine kinase, a key target in chronic myeloid leukemia. researchgate.net These models serve as valuable predictive tools in the early stages of drug discovery, helping to prioritize compounds for synthesis and testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach employed in drug design and medicinal chemistry to establish a relationship between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules are correlated with the changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov These models translate the structural features of molecules into numerical descriptors, which are then used to develop mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.netyoutube.com This predictive capability makes QSAR an invaluable tool for prioritizing the synthesis of promising drug candidates, thereby saving significant time and resources in the drug discovery process. nih.govyoutube.com
Several statistical and machine learning methods are utilized to construct QSAR models. Common techniques include Multiple Linear Regression (MLR), which generates a linear equation, and more complex, non-linear methods like Artificial Neural Networks (ANN) and the k-Nearest Neighbor (kNN) algorithm. nih.govresearchgate.netnih.gov The robustness and predictive power of a QSAR model are rigorously assessed through various validation metrics. researchgate.net Internal validation is often performed using the leave-one-out (LOO) cross-validation method, which yields a cross-validated R-squared (q²) value. researchgate.netnih.gov A high q² indicates good internal consistency and predictive ability. researchgate.net External validation, which involves predicting the activity of a separate test set of compounds not used in model generation, is crucial for establishing the model's real-world predictive accuracy. researchgate.nettandfonline.com Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit, and the adjusted R² (R²adj). nih.govacs.org
In the context of pyrimidinone derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer, anti-HIV, and antileishmanial effects. nih.govresearchgate.netnih.gov These studies typically involve a dataset of pyrimidinone analogs with experimentally determined biological activities. Molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological, are calculated for each compound. By correlating these descriptors with the observed biological activity, researchers can identify the key molecular features that enhance or diminish the desired effect.
For instance, a QSAR study on a series of pyrimidine derivatives as VEGFR-2 inhibitors utilized MLR and ANN to develop predictive models. nih.gov The dataset was divided into a training set for model development and a test set for validation. nih.gov Similarly, QSAR models for pyridinone derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors were developed using the kNN method with descriptors derived from 2D molecular topology. nih.gov These models demonstrated good internal and external predictive power, with q² values ranging from 0.5 to 0.8 and test set R² values exceeding 0.6. nih.gov
Another study on dihydropyrimidinone derivatives as alkaline phosphatase inhibitors resulted in a highly predictive QSAR model with an R² of 0.958 and a q² of 0.903, highlighting the importance of autocorrelated descriptors in predicting inhibitory activity. nih.govacs.org Furthermore, QSAR analyses of pyrimidine and pyridine (B92270) derivatives as RIPK2 inhibitors have also yielded robust models that satisfy the standard conditions for internal and external validation. researchgate.net
Interactive Data Table: QSAR Model Validation Statistics for Pyrimidinone Derivatives
The following table summarizes the statistical validation parameters from various QSAR studies on pyrimidinone and related derivatives, demonstrating the predictive power of the developed models.
| Derivative Class | Target | QSAR Method | R² | q² (LOO) | External Validation (R²_test) | Reference |
| Pyrimidine Derivatives | VEGFR-2 | MLR, ANN | - | - | - | nih.gov |
| Pyridinone Derivatives | HIV-1 RT | kNN | - | 0.5 - 0.8 | > 0.6 | nih.gov |
| Pyrimidine Derivatives | Antileishmanial | MLR, MNLR | 0.824 (MLR), 0.870 (MNLR) | - | - | researchgate.net |
| Pyrimidine/Pyridine Derivatives | RIPK2 | MLR | 0.796 | 0.67999 | - | researchgate.net |
| Dihydropyrimidinone Derivatives | Alkaline Phosphatase | - | 0.958 | 0.903 | - | nih.govacs.org |
| Pyrimidine-4,6-diamine Derivatives | JAK3 | - | - | - | - | tandfonline.com |
| 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives | mIDH1 | Topomer CoMFA, HQSAR | - | - | - | nih.gov |
Note: "-" indicates that the specific value was not provided in the abstract or summary of the cited source.
Interactive Data Table: Research Findings from QSAR Studies on Pyrimidinone Analogs
This table outlines key findings from QSAR studies on various pyrimidinone derivatives, highlighting the structural features that influence their biological activity.
| Derivative Class | Biological Activity | Key Findings from QSAR Analysis | Reference |
| Pyrimidine Derivatives | Anticancer (VEGFR-2 inhibition) | The model provides useful information for the design of new VEGFR-2 inhibitors. | nih.gov |
| Pyridinone Derivatives | Anti-HIV (RT inhibition) | 2D molecular topology descriptors are crucial for predicting activity. | nih.gov |
| Pyrimidine Derivatives | Antileishmanial | The developed models can be used to predict the activity of new compounds. | researchgate.net |
| Dihydropyrimidinone Derivatives | Alkaline Phosphatase Inhibition | Autocorrelated descriptors are important for inhibitory activity. | nih.govacs.org |
| 3-Pyrimidin-4-yl-oxazolidin-2-one Derivatives | Anticancer (mIDH1 inhibition) | The models provide a basis for designing novel mIDH1 inhibitors. | nih.gov |
Mechanistic Investigations of Biological Interactions of Pyrimidinone Compounds
Target Identification and Enzyme/Receptor Binding Mechanisms
The biological activity of pyrimidinone derivatives is dictated by the nature and position of various substituents on the core ring structure. These modifications influence the compound's affinity and selectivity for specific biological targets.
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. PDE7, in particular, is involved in T-cell activation and inflammatory processes, making it a target for immunological diseases. A series of pyrimidine-based compounds has been identified as potent inhibitors of PDE7. nih.gov
Research on fused pyrimidine (B1678525) inhibitors derived from screening leads has elucidated key structural requirements for potent PDE7 inhibition. nih.gov The development of these inhibitors involves modifying the pyrimidine scaffold to enhance binding affinity and selectivity over other PDE families, such as PDE4. colab.ws While the specific mechanism for all compounds is not fully established, they are known to inhibit T-cell proliferation, an effect potentially linked to PDE7 inhibition. nih.govpatsnap.com The structure-activity relationship studies in these series provide a framework for understanding how a compound like 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one might interact with the PDE7 active site. nih.govnih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.gov Pyrimidine and its derivatives are foundational structures for many potent VEGFR-2 inhibitors. nih.gov
Molecular docking studies reveal that pyrimidine-based inhibitors typically bind to the ATP-binding site in the kinase domain of VEGFR-2. A crucial interaction involves the formation of a hydrogen bond between a nitrogen atom in the pyrimidine core and the main chain NH group of a key amino acid, Cys919, located in the hinge region of the enzyme. nih.gov Type II inhibitors, which bind to the inactive 'DFG-out' conformation of the kinase, can occupy an adjacent allosteric hydrophobic site. nih.gov Various pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2 and have demonstrated cytotoxic effects on cancer cell lines like A549 (lung), HepG2 (liver), and MCF-7 (breast). nih.govresearchgate.net
Below is a table of representative pyrimidine-based VEGFR-2 inhibitors and their reported activities.
| Compound | Target Cell Line / Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 7d (pyrimidine-based) | A549 | 9.19 - 13.17 | nih.gov |
| Compound 9s (pyrimidine-based) | HepG2 | 11.94 - 18.21 | nih.gov |
| Compound 10 (4-phenoxy pyrimidine) | VEGFR-2 | 1.05 | |
| Compound 14 (fluorinated pyrrolo[2,3-d] pyrimidine) | VEGFR-2 | 0.0524 | |
| Compound 23 (dihydropyrimidin-2-thiol derivative) | VEGFR-2 | 0.310 | |
| Compound 7c (pyrimidine–phthalimide hybrid) | VEGFR-2 | 0.130 | researchgate.net |
Mitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5) is a negative regulator of stress-activated MAPKs, making it a therapeutic target for diseases like Duchenne muscular dystrophy. nih.gov A novel class of allosteric inhibitors of MKP5 based on a fused pyrimidine scaffold (thieno[3,4-h]quinazolinone) has been identified. nih.gov
The lead compound from this class, which features a methylthio group, binds to an allosteric pocket on MKP5. X-ray crystallography has shown that the potency of these inhibitors is critically dependent on a parallel-displaced π-π stacking interaction between the inhibitor's three-ring core and the Tyr435 residue of the enzyme. nih.gov The inhibitor also makes several hydrophobic interactions with surrounding residues, including Ser413, Ile445, Pro447, and Met452. nih.gov These findings suggest that pyrimidinone-based structures can function as allosteric modulators of phosphatase activity, and the specific substitutions on the pyrimidinone ring are essential for correctly positioning the core for these critical interactions. nih.gov
Adenosine (B11128) receptors are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. nih.govmdpi.com The A1 subtype, which is highly expressed in the central nervous system, is a target for various neurological and cardiovascular conditions. mdpi.comcyberleninka.ru A series of substituted 1-phenylpyrazolo[3,4-d]pyrimidines has been synthesized and evaluated as potent and selective antagonists for the adenosine A1 receptor. nih.gov
Structure-activity relationship studies have demonstrated that substituents at the C-4 and C-6 positions of the pyrazolopyrimidine core are critical for molecular recognition and binding affinity. nih.gov Notably, a compound featuring a methylthio group at the C-4 position was found to be highly selective for the A1 receptor over the A2a subtype. nih.gov Docking simulations of related antagonists into the A1 receptor's orthosteric binding site show hydrogen bonding interactions with key residues like N254 and H278, as well as hydrophobic interactions with residues such as M180 and L250. nih.govacs.org The presence of an ethylthio group in this compound suggests a potential for similar hydrophobic interactions within the A1 receptor binding pocket.
| Compound | A1 Receptor Kᵢ (nM) | A2a Receptor Kᵢ (nM) | A1 Selectivity | Reference |
|---|---|---|---|---|
| alpha-[[4-(methylthio)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thio]hex anamide (10) | 6.81 | > 40,000 | > 5900-fold | nih.gov |
| alpha-[(4-amino-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)thio]hexanamide (14) | 0.939 | 88.3 | 94-fold | nih.gov |
| alpha-[[4-(methylamino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]thiol] hexanamide (B146200) (15) | 0.745 | - | - | nih.gov |
Aldose reductase (AR or ALR2) is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions associated with diabetes mellitus. unifi.it The accumulation of sorbitol, produced by AR, contributes to long-term diabetic complications. Therefore, AR inhibitors are of significant therapeutic interest. nih.govnih.gov Several classes of pyrimidinone derivatives have been investigated as potent ALR2 inhibitors. unifi.itnih.govacs.org
One study on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives found that phenol (B47542) or catechol hydroxyl groups on the phenyl ring were critical for pharmacophoric recognition and potent inhibition. unifi.itnih.govacs.org Methylation or removal of these hydroxyls led to inactive or significantly less active compounds. nih.govacs.org Another study focused on 2-thiopyrimidin-4-one derivatives, which are structurally more analogous to this compound. scielo.br This work identified several compounds that inhibited human AR with IC₅₀ values in the low micromolar range. scielo.br Molecular docking simulations indicated that these inhibitors bind in the enzyme's active site, but specific interactions are dependent on the various substitutions on the pyrimidinone core. unifi.itscielo.br
The pyrimidine nucleus is a fundamental component of DNA (cytosine and thymine). Pyrimidine analogs can interfere with DNA synthesis and function, a mechanism exploited in chemotherapy. medwinpublishers.com These compounds can be incorporated into DNA during replication, leading to strand breakage and triggering the DNA Damage Response (DDR). medwinpublishers.comnih.gov The DDR is a complex network of signaling pathways, involving kinases like ATM and ATR, that senses DNA damage and coordinates cell cycle arrest and DNA repair. nih.gov
While direct binding of a simple pyrimidinone like this compound to a specific DNA repair protein (e.g., Ku70/80 or PARP) is not the most commonly cited mechanism, pyrimidine-based compounds can interact with the DDR pathway more broadly. nih.govresearchgate.net For instance, they can act as inhibitors of the upstream kinases (ATM, ATR) that orchestrate the repair process. Furthermore, the interaction of proteins with DNA itself is often sequence-dependent, with specific proteins recognizing purine (B94841):pyrimidine regions. researchgate.net By being incorporated into DNA, pyrimidine analogs can alter the local DNA structure and disrupt these critical protein-DNA interactions, thereby impeding the function of DNA repair machinery. researchgate.netresearchgate.net
Cellular Pathway Modulation Studies
The interaction of small molecules with cellular signaling pathways is a cornerstone of drug discovery and development. For pyrimidinone compounds, understanding their influence on pathways like NF-κB and MAPK is crucial for elucidating their therapeutic mechanisms.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Ethyl pyruvate, a structurally simpler anti-inflammatory agent, has been shown to inhibit the NF-κB signaling pathway, thereby reducing tumor angiogenesis. nih.gov This inhibition is achieved by preventing the activation of NF-κB by vascular endothelial cell growth factor. nih.gov Future studies could explore whether This compound exhibits similar inhibitory effects on this pathway.
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, are central to the regulation of a multitude of cellular processes such as gene expression, cell proliferation, and apoptosis. nih.gov Dysregulation of these pathways is a common feature in many human cancers. nih.gov
Certain synthetic molecules have demonstrated the ability to selectively activate specific MAPK pathways. For instance, synthetic monophosphoryl lipid A has been shown to selectively activate the p38 MAPK pathway while only weakly inducing the JNK pathway. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated for their anticancer activity, with molecular docking studies suggesting they promote an inactive conformation of the B-Raf enzyme, a key component of the MAPK/ERK pathway. nih.gov Investigating whether This compound can modulate these pathways would be a valuable area of research.
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic interactions between a ligand, such as This compound , and its biological target. By simulating the binding process, researchers can understand the conformational changes, binding stability, and key intermolecular interactions that govern the ligand-receptor complex. For example, MD simulations have been employed to study the behavior of ionic liquids, providing information on their structural and transport properties. nih.govnih.gov Such simulations would be invaluable in predicting the binding affinity and mechanism of action of This compound with target proteins within the NF-κB or MAPK pathways.
Density Functional Theory (DFT) Applications for Electronic and Structural Properties in Biological Contexts
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT calculations can elucidate the electronic and structural properties of a molecule, which are critical determinants of its biological activity. These calculations can provide information on molecular geometry, charge distribution, and orbital energies (HOMO and LUMO), which are essential for understanding reactivity and interaction with biological macromolecules. ijcce.ac.irnih.gov
DFT has been used to study the properties of various pyrimidine and quinazolinone derivatives, correlating their calculated parameters with their observed biological activities. nih.govijcce.ac.irresearchgate.net For instance, DFT calculations have been used to analyze the adsorption of pyrimidine derivatives onto graphene oxide, providing insights into their interaction mechanisms. dergipark.org.tr Applying DFT methods to This compound would allow for a detailed understanding of its structural and electronic characteristics, which could then be correlated with its potential biological targets and mechanisms of action.
Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation
Applications of High-Resolution NMR Spectroscopy in Pyrimidinone Chemistry
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure of 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group at the N3 position and the ethylthio group at the C2 position are expected. The protons of the N-ethyl group would likely appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with each other. Similarly, the S-ethyl group would also present a quartet and a triplet. The chemical shifts of these groups are influenced by their attachment to a nitrogen or sulfur atom, respectively. The two vinyl protons on the pyrimidinone ring are expected to appear as doublets due to coupling with each other.
Based on data from structurally similar pyrimidinone derivatives, the expected chemical shifts can be estimated. For instance, in related N-alkylated pyrimidinones (B12756618), the N-CH2 protons typically resonate in the range of δ 3.8-4.2 ppm, while the corresponding methyl protons appear around δ 1.2-1.4 ppm. The S-CH2 protons of the ethylthio group are anticipated to be in a similar or slightly downfield region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C4) of the pyrimidinone ring is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. The C2 carbon, being attached to both a sulfur and a nitrogen atom, would also be significantly downfield. The carbons of the ethyl groups and the pyrimidinone ring would appear at characteristic chemical shifts, allowing for a complete assignment of the carbon skeleton. For example, studies on similar heterocyclic systems show that the carbon atoms of an N-ethyl group appear around δ 40-45 ppm (CH2) and δ 13-16 ppm (CH3). nih.gov
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |
| N-CH₂ | ~4.0 | ~42 | Quartet |
| N-CH₂-CH₃ | ~1.3 | ~14 | Triplet |
| S-CH₂ | ~3.1 | ~28 | Quartet |
| S-CH₂-CH₃ | ~1.4 | ~15 | Triplet |
| C5-H | ~6.0 | ~110 | Doublet |
| C6-H | ~7.8 | ~140 | Doublet |
| C2 | - | ~165 | - |
| C4 | - | ~162 | - |
Note: These are estimated values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structural Confirmation and Binding Modes
While NMR spectroscopy provides the structure of a molecule in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. This technique is crucial for confirming the connectivity of atoms and understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. Although specific crystallographic data for this exact compound is not publicly available, analysis of related pyrimidinone structures reveals common features. emcochemicals.com
The pyrimidinone ring is generally planar. In the solid state, molecules of pyrimidinone derivatives often form hydrogen-bonded dimers or chains through interactions involving the carbonyl group and ring nitrogens, if a proton is available. However, in this compound, the N3-proton is substituted with an ethyl group, precluding this specific hydrogen bonding motif. Instead, weaker C-H···O or C-H···π interactions may play a role in stabilizing the crystal lattice. The orientation of the N-ethyl and S-ethyl groups would be clearly defined, providing insight into the molecule's preferred conformation in the solid state.
Interactive Data Table: Expected Crystallographic Parameters for this compound (based on analogs)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Length (C=O) | ~1.23 Å |
| Key Bond Length (C-S) | ~1.75 Å |
| Key Bond Length (C-N) | ~1.38 Å |
| Intermolecular Interactions | van der Waals forces, possible weak C-H···O interactions |
Mass Spectrometry Techniques for Compound Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₈H₁₂N₂OS). The measured mass would be very close to the calculated exact mass of 184.0670 g/mol .
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The study of these fragments provides a "fingerprint" that can help to confirm the structure. Based on the fragmentation patterns of similar pyrimidinethiones, several characteristic fragmentation pathways can be predicted for this compound. sapub.org The molecular ion peak [M]⁺ should be readily observable. Common fragmentation pathways would likely involve the loss of the ethyl groups. For instance, the loss of an ethyl radical (•CH₂CH₃, 29 Da) from either the nitrogen or sulfur atom would result in significant fragment ions. The cleavage of the ethylthio side chain is also a probable fragmentation route. The presence of sulfur would also be indicated by the [M+2]⁺ isotopic peak, with an intensity of approximately 4.4% relative to the [M]⁺ peak.
Mass spectrometry is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the disappearance of starting materials and the appearance of the desired product can be tracked, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment | Proposed Fragmentation Pathway |
| 184 | [C₈H₁₂N₂OS]⁺ | Molecular Ion [M]⁺ |
| 155 | [C₆H₇N₂OS]⁺ | Loss of •CH₂CH₃ from N-ethyl group |
| 127 | [C₅H₇N₂S]⁺ | Loss of •CH₂CH₃ from S-ethyl group followed by loss of CO |
| 123 | [C₆H₇N₂O]⁺ | Loss of •SCH₂CH₃ |
Patent Landscape and Future Research Directions in Pyrimidinone Chemistry
Analysis of Academic and Industrial Patent Literature on Pyrimidinone Derivatives
The pyrimidinone scaffold is a cornerstone of numerous patents, reflecting its significant therapeutic potential. An analysis of patent literature reveals a strong focus on developing these derivatives as inhibitors of key biological targets, particularly in oncology. The pyrimidine (B1678525) ring is a fundamental unit in DNA and RNA, making its analogues prime candidates for interacting with a wide range of enzymes and receptors. ingentaconnect.com
A significant portion of patents, especially from 2009 onwards, focuses on pyrimidine-based compounds as anticancer agents. ingentaconnect.com These patents often describe fused pyrimidine systems and highlight their efficacy through various mechanisms of cell death, indicating their potential to engage with diverse biological targets. ingentaconnect.com Industrial and academic laboratories have extensively patented pyrimidine derivatives as kinase inhibitors. Kinases are a large family of enzymes crucial for cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, pyrimidine-based structures that can act as ATP-competitive inhibitors in the kinase hinge region are of high interest. nih.govnih.gov For instance, several patents describe 4-anilinopyrimidine derivatives as selective inhibitors of specific kinase families, such as class III receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs). nih.gov
Beyond oncology, patents describe pyrimidinone compounds for treating autoimmune diseases, inflammatory conditions, and neurodegenerative disorders. google.com A notable example is a patent for (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a potent Janus kinase (JAK) inhibitor evaluated for rheumatoid arthritis. google.com While not a simple pyrimidinone, its complex structure originating from a heterocyclic core underscores the broad utility of pyrimidine-related scaffolds in patent applications.
The following table summarizes representative patents and patent applications for pyrimidinone and related pyrimidine derivatives, showcasing the breadth of innovation in this area.
| Patented Compound Class / Example | Therapeutic Target / Application | Assignee / Source | Reference |
|---|---|---|---|
| Pyrimidine-based Scaffolds | Anticancer agents | Various | ingentaconnect.com |
| 4-Anilino-6-phenylpyrimidines | Cyclin-dependent kinase (CDK) inhibitors | Not specified | nih.gov |
| (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | Janus kinase (JAK) inhibitor (e.g., for rheumatoid arthritis) | Not specified (disclosed in WO2011/068881A1) | google.com |
| Substituted Pyrimidine Compounds | Epidermal Growth Factor Receptor (EGFR) inhibitors | Lengo Therapeutics, Inc. | google.com |
Identification of Emerging Research Avenues for Pyrimidinone Scaffolds
The pyrimidinone scaffold continues to be a fertile ground for discovering new therapeutic agents. Its "privileged" status in medicinal chemistry stems from its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. Current research is actively exploring several promising avenues.
A dominant research theme is the development of selective kinase inhibitors . The pyrimidine core is a highly effective "hinge-binding" motif, a feature exploited in at least eight FDA-approved kinase inhibitors. nih.gov Research is focused on designing derivatives with high selectivity to minimize off-target effects. For example, specific substitution patterns on the pyrimidine ring can yield selective inhibitors for the class III receptor tyrosine kinase family (e.g., KIT, PDGFRβ). nih.gov Similarly, novel pyrimidine-based derivatives are being designed to inhibit Aurora A kinase, which in turn reduces levels of MYC oncoproteins, offering a therapeutic strategy for high-MYC expressing cancers. acs.org The structural features of 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one, with substitutions at the N3 and C2 positions, are representative of the modifications chemists use to achieve desired selectivity and potency.
Another significant emerging area is the inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) . A series of 2-(alkylthio)pyrimidin-4-ones, structurally analogous to the title compound, were designed as potent and selective non-covalent inhibitors of this enzyme, which is a target for cardiovascular diseases. nih.gov
Furthermore, pyrimidinone derivatives are being investigated for a range of other applications:
Antiproliferative Agents: Thio-substituted pyrazolo[3,4-d]pyrimidines have been identified as potential antiproliferative drug candidates that can induce apoptosis in cancer cells. nih.gov
Antimicrobial Agents: Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have shown potential as antiviral and antibacterial agents. nih.gov Pyrazole-based thiourea (B124793) derivatives are also being explored for activity against multi-drug resistant bacteria like Staphylococcus aureus and Mycobacterium tuberculosis. rsc.org
Apoptosis Inducers: Novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated significant cytotoxicity against cancer cell lines through the induction of apoptosis, with some acting as PIM-1 kinase inhibitors. nih.gov
| Emerging Research Area | Pyrimidinone Derivative Class | Key Findings / Target | Reference |
|---|---|---|---|
| Selective Kinase Inhibition | Aminopyrimidines | Inhibitors for understudied kinases implicated in neurodegeneration. | nih.govacs.org |
| Oncoprotein Reduction | 6-methyl-N4-(pyrazol-3-yl)-N2-(pyrrolidin-3-yl)pyrimidine-2,4-diamines | Inhibition of Aurora A kinase to reduce cMYC/MYCN levels. | acs.org |
| Cardiovascular Disease | 2-(Alkylthio)pyrimidin-4-ones | Reversible and selective inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2). | nih.gov |
| Anticancer (Apoptosis Induction) | Pyrido[2,3-d]pyrimidines | Potent cytotoxicity against MCF-7 and HepG2 cells via PIM-1 kinase inhibition. | nih.gov |
| Antiproliferative Activity | Thio-substituted pyrazolo[3,4-d]pyrimidines | Activity against U937 cancer cells through apoptosis and cell cycle interference. | nih.gov |
| Antimicrobial Activity | Thieno[2,3-d]pyrimidine-2,4-dithiones | Potential as antiviral (anti-HIV-1) and antibacterial agents. | nih.gov |
Potential for Novel Methodologies in Pyrimidinone Synthesis and Functionalization
Advances in synthetic organic chemistry are continuously expanding the toolkit for creating novel pyrimidinone derivatives. The ability to efficiently generate diverse libraries of these compounds is critical for structure-activity relationship (SAR) studies and drug discovery programs.
The synthesis of 2,3-disubstituted pyrimidin-4(3H)-ones, such as the title compound, often involves multi-step sequences. The 2-(ethylthio) group can be introduced via S-alkylation of a corresponding 2-thioxopyrimidine precursor. nih.gov For instance, the synthesis of 2-(substituted thio)pyrimidin-4-ones has been achieved by reacting 2-mercaptopyrimidin-4-one scaffolds with various alkyl halides. nih.govnih.gov The N3-ethyl group can be introduced through N-alkylation of the pyrimidinone ring.
Modern synthetic strategies focus on improving efficiency, atom economy, and sustainability. Key developments include:
Multicomponent Reactions (MCRs): The Biginelli reaction and its variations provide a powerful one-pot method for synthesizing dihydropyrimidinones and their thio-analogues (dihydropyrimidinethiones). mdpi.com These reactions combine an aldehyde, a β-ketoester (or equivalent), and urea (B33335) or thiourea to rapidly build the heterocyclic core.
Domino Reactions: Efficient syntheses of functionalized pyrimidines have been developed using domino reactions, such as the transformation of 2-alkylidenetetrahydrofurans with amidines to produce 4-(3-hydroxyalkyl)pyrimidines. researchgate.net
Fused System Synthesis: There is significant interest in synthesizing fused pyrimidinones (B12756618) like thieno[2,3-d]pyrimidines, which often show enhanced biological activity. These are typically prepared by cyclization of functionalized thiophene (B33073) precursors or by building the thiophene ring onto a pre-existing pyrimidine. nih.govnih.gov For example, 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids have been synthesized from 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-ones obtained via the cyclization of thienylthioureas. nih.gov
Sustainable Methods: The use of ultrasound and microwave irradiation is becoming more common to accelerate reactions, increase yields, and reduce the need for harsh conditions in the synthesis of pyrimidine derivatives. nih.gov
These evolving methodologies enable chemists to systematically modify the pyrimidinone scaffold, introducing a wide range of functional groups at various positions to optimize their interaction with specific biological targets and improve their drug-like properties.
Q & A
Q. What synthetic methodologies are effective for preparing 3-ethyl-2-(ethylthio)pyrimidin-4(3H)-one derivatives, and how can reaction conditions be optimized?
The one-pot multicomponent reaction using a magnetic nanocatalyst ([γ-Fe₂O₃@HAp-SO₃H]) under solvent-free conditions is a robust method. Key parameters include:
- Catalyst loading : 0.9 mol% yields optimal results (87% yield for pyrido[2,3-d]pyrimidines) .
- Solvent choice : Solvent-free conditions outperform ethanol, methanol, or DMF in terms of reaction speed (8 minutes) and yield .
- Temperature : Heating at 60–80°C ensures efficient cyclization. Post-reaction, the catalyst is magnetically recoverable and reusable for 5 cycles without significant loss in activity .
Q. How can the alkylation of the thio group in pyrimidin-4(3H)-one derivatives be optimized?
Alkylation of 2-thiopyrimidin-4(3H)-one precursors (e.g., using methyl iodide or dimethyl sulfate) requires:
- Base selection : K₂CO₃ in ethanol or MeONa in methanol achieves high yields (>85%) .
- Reaction time : Extended heating (140°C for arylaminopyrimidines) ensures complete substitution while avoiding side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- ¹H NMR : Confirms substitution patterns (e.g., aryl or alkyl groups) and hydrogen bonding in the pyrimidinone ring .
- Chromatography-mass spectrometry (LC-MS) : Validates molecular mass and purity, especially for derivatives with complex substituents .
- Elemental analysis : Ensures correct stoichiometry in crystalline products .
Advanced Research Questions
Q. How do structural modifications of this compound impact biological activity, such as mPGES-1 inhibition?
Structure-activity relationship (SAR) studies reveal:
- Aryl substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance mPGES-1 inhibition by increasing binding affinity to the enzyme’s hydrophobic pocket .
- Heterocyclic fusion : Pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds exhibit superior activity over quinazolinones due to improved planarity and π-π stacking interactions .
- Thioether vs. ether substituents : Ethylthio groups improve metabolic stability compared to alkoxy groups .
Q. What mechanistic insights explain contradictory yield data in cross-coupling reactions involving 2-ethylthio derivatives?
Discrepancies in Pd-catalyzed C–N/C–C coupling (e.g., Suzuki or Sonogashira) arise from:
- Substrate steric hindrance : Bulky tert-butylamino groups reduce coupling efficiency (e.g., 45% yield for 2-tert-butylamino-6-ethynyl derivatives vs. 72% for smaller substituents) .
- Catalyst deactivation : Thioether groups can poison palladium catalysts unless chelating ligands (e.g., XPhos) are used .
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates but may promote side reactions in electron-deficient pyrimidinones .
Q. How can computational methods guide the design of this compound derivatives as tyrosinase inhibitors?
- Molecular docking : Identifies key interactions with tyrosinase’s active site (e.g., hydrogen bonding with His263 and hydrophobic contacts with Val218) .
- ADMET prediction : Prioritizes derivatives with low hepatotoxicity and high blood-brain barrier permeability for CNS applications .
- Dynamic simulations : Reveals conformational stability of the pyrimidinone ring under physiological conditions .
Methodological Considerations
Q. What strategies resolve contradictory data in solvent-free vs. solvent-assisted synthesis?
- Controlled experiments : Parallel reactions under solvent-free and solvent conditions (e.g., ethanol) identify solvent effects on regioselectivity .
- Catalyst characterization : TEM and XRD analysis confirm catalyst integrity after solvent-free reactions, ruling out leaching as a yield-limiting factor .
Q. How should researchers validate the heterogeneity of nanocatalysts in pyrimidinone synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
